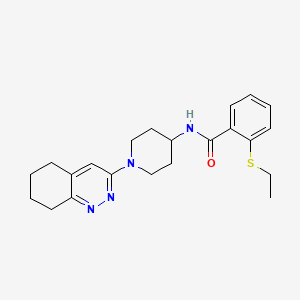

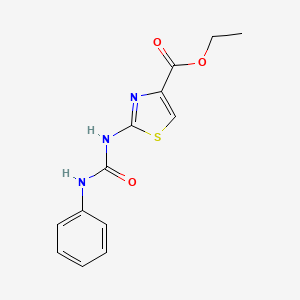

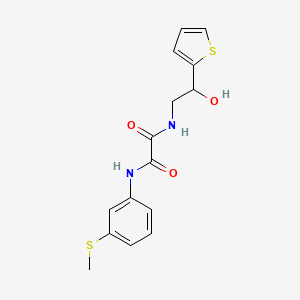

![molecular formula C21H21N3O3 B2842503 4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid CAS No. 402748-92-9](/img/structure/B2842503.png)

4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid, also known as DEAC-43, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the calcium-activated chloride channel TMEM16A, which plays a critical role in many physiological processes.

Scientific Research Applications

Synthesis and Characterization

- Synthesis of Novel α-Ketoamide Derivatives : A study by El‐Faham et al. (2013) demonstrated the use of OxymaPure/DIC for the synthesis of a novel series of α-ketoamide derivatives, showcasing the compound's potential in organic synthesis. The use of OxymaPure showed superiority in terms of purity and yield compared to traditional methods, underscoring the compound's efficiency in synthesizing complex molecules (El‐Faham et al., 2013).

Biological Applications

- Antibacterial Activity of Oxadiazoles : Research by Banday, Mattoo, and Rauf (2010) on the synthesis and antibacterial activity of 1,3,4-oxadiazoles derived from fatty acid hydrazides, which are structurally related to benzoic acid derivatives, highlights the potential of these compounds in combating bacterial infections. This study indicated good antimicrobial activity against E. coli, suggesting the relevance of such compounds in medicinal chemistry and therapeutic applications (Banday, Mattoo, & Rauf, 2010).

Controversy and Public Health Concerns

- Use of Benzoic Acid and Derivatives in Foods : A comprehensive review by del Olmo, Calzada, and Nuñez (2017) on benzoic acid and its derivatives discussed their widespread use in food, cosmetics, and pharmaceuticals. While this paper primarily focuses on benzoic acid, it raises important points about the controversy and public health concerns associated with the widespread use of such compounds, including potential toxicological effects and human exposure (del Olmo, Calzada, & Nuñez, 2017).

Alternative Synthetic Applications

- Polybenzoxazine Synthesis Using Phloretic Acid : Research on the use of phloretic acid as a renewable building block for benzoxazine ring formation by Trejo-Machin et al. (2017) showcases innovative approaches to synthesizing materials with improved reactivity and environmental sustainability. Although not directly related to the specific compound , this study exemplifies the broader context of employing benzoic acid derivatives in advanced material synthesis (Trejo-Machin et al., 2017).

Antimicrobial and Anti-inflammatory Agents

- Fused Pyrimidine Derivatives : Vachala, Srinivasan, and Prakash (2011) investigated the anti-inflammatory, antiproliferative, and antimicrobial activities of fused pyrimidine derivatives. Their research highlights the compound's potential in developing new therapeutic agents with diverse biological activities (Vachala, Srinivasan, & Prakash, 2011).

properties

IUPAC Name |

4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-3-24(4-2)19-11-5-15(6-12-19)13-17(14-22)20(25)23-18-9-7-16(8-10-18)21(26)27/h5-13H,3-4H2,1-2H3,(H,23,25)(H,26,27)/b17-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTTYGFYSBCARQ-GHRIWEEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

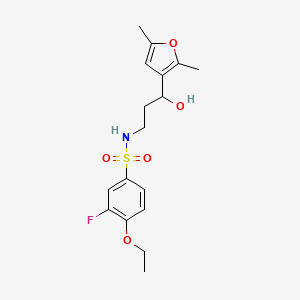

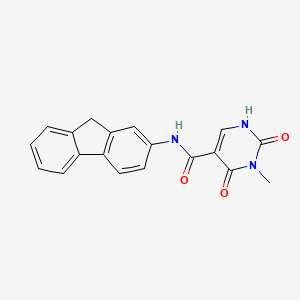

![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}aniline](/img/structure/B2842422.png)

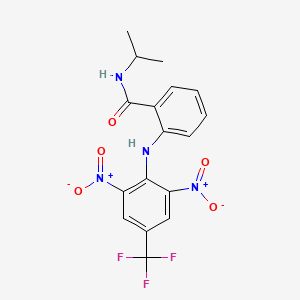

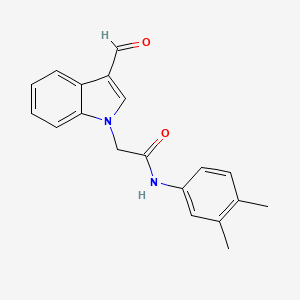

![2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2842436.png)

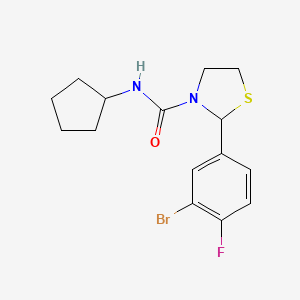

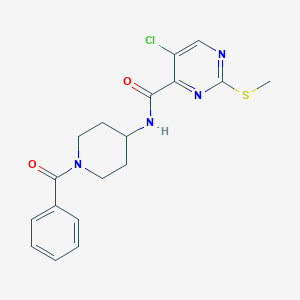

![1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone](/img/structure/B2842437.png)

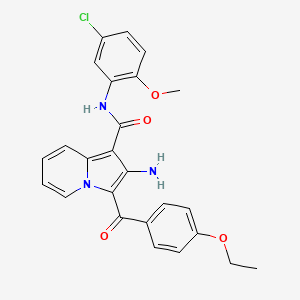

![4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-2H-pyran-2-one](/img/structure/B2842439.png)